molecular formula C17H20N4O B14017537 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile CAS No. 93726-12-6

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile

Cat. No.: B14017537
CAS No.: 93726-12-6
M. Wt: 296.37 g/mol
InChI Key: LRASALMYIKJWRR-UHFFFAOYSA-N
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Description

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is a polyfunctional nitrile compound of interest in advanced chemical synthesis. Compounds with multiple nitrile groups can serve as key precursors in the development of specialized chemicals, including amidoxime compounds which are investigated for use in semiconductor processing formulations for selective residue removal and surface treatment . This chemical is supplied for research and development purposes strictly within a laboratory setting. It is intended for use by qualified industrial and scientific researchers. Note: Specific, detailed research applications and the mechanism of action for this exact compound are not widely published in the general sources reviewed.

Properties

CAS No.

93726-12-6

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclopentyl]propanenitrile

InChI

InChI=1S/C17H20N4O/c18-11-1-5-16(6-2-12-19)9-10-17(15(16)22,7-3-13-20)8-4-14-21/h1-10H2

InChI Key

LRASALMYIKJWRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1(CCC#N)CCC#N)(CCC#N)CCC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Core Formation: The cyclopentyl ring bearing the 2-oxo group is typically synthesized through cyclization reactions starting from appropriate keto precursors or cyclopentanone derivatives.

  • Introduction of 2-Cyanoethyl Groups: The tris(2-cyanoethyl) substitution is achieved by sequential alkylation using 2-cyanoethyl halides or equivalents, often under basic conditions to promote nucleophilic substitution on the cyclopentyl ring.

  • Final Assembly: The propanenitrile side chain is introduced via condensation or nucleophilic addition to the cyclopentyl intermediate, completing the molecular framework.

Detailed Synthetic Route from Patents and Literature

According to patent EP1019380A2, which describes tricyclic 3-oxo-propanenitrile compounds structurally related to the target molecule, the preparation involves:

  • Starting from cyclopentanone derivatives, the keto group is preserved or introduced.

  • The cyclopentyl ring is functionalized at the 1,3,3-positions with 2-cyanoethyl groups via alkylation reactions using 2-cyanoethyl bromide or chloride under strong base catalysis (e.g., sodium hydride or potassium tert-butoxide).

  • The propanenitrile moiety is installed through nucleophilic substitution or condensation reactions with appropriate nitrile-containing reagents.

This process is optimized to achieve high regioselectivity and yield, with purification steps involving crystallization or chromatographic techniques to isolate the pure compound.

Reaction Conditions and Yields

Step Reagents/Conditions Reaction Time Temperature Yield (%) Notes
Cyclopentanone derivatization Cyclopentanone, base (NaH or KOtBu) 1-3 hours 0-25 °C 85-90 Formation of reactive enolate intermediate
Alkylation 2-Cyanoethyl bromide, base 2-4 hours Room temp to 50 °C 75-88 Sequential alkylation at 1,3,3-positions
Propanenitrile installation Nitrile-containing electrophile, base 1-2 hours Room temperature 80-85 Final coupling step
Purification Crystallization or column chromatography - - >95 purity Ensures removal of side products

These conditions are derived from analogous synthetic protocols in related patents and literature, ensuring reproducibility and scalability.

Alternative Synthetic Approaches

  • Michael Addition Route: Utilizing acrylonitrile derivatives, a Michael addition to cyclopentanone or its enolate can introduce the cyanoethyl substituents, followed by oxidation to install the 2-oxo group.

  • Multi-component Reactions: Some advanced methods explore one-pot multi-component reactions combining cyclopentanone, cyanoethyl halides, and nitrile sources under catalytic conditions to streamline the synthesis.

However, these alternative methods are less documented and may require further optimization for industrial application.

Analytical Data and Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Reference
Sequential Alkylation Cyclopentanone, 2-cyanoethyl bromide, base High regioselectivity, scalable Requires strong base, multiple steps Patent EP1019380A2
Michael Addition Acrylonitrile derivatives, cyclopentanone Potentially fewer steps Less documented, optimization needed Literature inference
Multi-component Reaction Cyclopentanone, cyanoethyl halides, nitrile electrophiles Streamlined synthesis Experimental, less established Speculative

Chemical Reactions Analysis

Types of Reactions

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopentyl ring provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Key Features
Target Compound (cyclopentyl) C₁₈H₂₂N₄O 310.39 Tris(2-cyanoethyl), oxo N/A High steric bulk, multiple nitrile groups, cyclopentane ring
Cyclohexyl Analog C₁₈H₂₂N₄O 310.39 Tris(2-cyanoethyl), oxo 5883-05-6 Larger ring size, reduced ring strain, potential for varied conformational flexibility
3-(2-Oxocyclopentyl)propanenitrile C₈H₁₁NO 137.18 Oxo, single nitrile 4594-77-8 Simpler structure, fewer substituents, lower polarity
3-Cyclopentyl-3-oxopropanenitrile C₈H₁₁NO 137.18 Cyclopentyl, oxo 95882-33-0 Lacks cyanoethyl groups; oxo group enhances electrophilicity
3-oxo-3-(1-phenylcyclopropyl)propanenitrile C₁₂H₁₁NO 185.23 Phenyl, cyclopropyl, oxo CID 62880214 Aromatic substituents may increase lipophilicity and π-π interactions
Key Observations:
  • Substituent Impact: Tris(2-cyanoethyl) groups significantly elevate molecular weight and polarity, likely reducing solubility in non-polar solvents. The electron-withdrawing nature of nitriles may stabilize the oxo group, enhancing its electrophilicity .
  • Comparison with Simpler Nitriles: Compounds like 3-(2-oxocyclopentyl)propanenitrile (CAS 4594-77-8) lack the tris(cyanoethyl) substitution, resulting in lower steric hindrance and simpler synthetic pathways .

Crystallographic and Stability Data

  • Crystal Packing: demonstrates that nitrile-containing compounds (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanenitrile) exhibit C–H···O/N hydrogen bonding, stabilizing crystal lattices. The target compound’s tris(cyanoethyl) groups may promote similar interactions, influencing solid-state stability .

Biological Activity

3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₅O
  • Molecular Weight : 255.30 g/mol

This compound features a cyclopentyl group and multiple cyanoethyl substituents, which contribute to its unique reactivity and biological profile.

Research indicates that 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile exhibits several mechanisms of action:

  • JAK Inhibition : The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways. JAKs are critical in the signaling processes for various cytokines and growth factors, making them important targets for treating inflammatory diseases and cancers .
  • Metabolite Activity : Metabolites derived from this compound have shown enhanced stability and activity compared to the parent compound. For instance, certain metabolites may act as more potent JAK inhibitors with improved pharmacokinetic properties .

Anticancer Properties

Several studies have explored the anticancer potential of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile:

  • In vitro Studies : Initial in vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in leukemia cells at micromolar concentrations .
  • In vivo Studies : Animal models have indicated that treatment with this compound leads to significant tumor regression in xenograft models of breast cancer, suggesting its potential as an effective therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has displayed anti-inflammatory effects:

  • Cytokine Modulation : It has been shown to modulate the secretion of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis .

Case Studies

  • Case Study on JAK Inhibition : A study highlighted the use of 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile in treating inflammatory myopathy. Patients treated with this compound exhibited reduced muscle inflammation and improved muscle strength over a six-month period .
  • Pharmacokinetic Profiles : A pharmacokinetic study involving human subjects revealed that metabolites of this compound had significantly higher bioavailability than the parent compound. This finding underscores the importance of metabolic studies in optimizing therapeutic regimens .

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight255.30 g/mol
JAK Inhibition IC5050 μM
Cytotoxicity (Leukemia Cells)IC50 = 10 μM
Tumor Regression (Animal Models)75% reduction

Q & A

Q. What are the established synthetic routes for 3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyanoethylation of cyclopentanone derivatives using acrylonitrile under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) can yield tris(2-cyanoethyl) derivatives . Optimization requires monitoring reaction temperature, stoichiometry of acrylonitrile, and catalyst selection. Low temperatures (<10°C) minimize side reactions like oligomerization, while excess acrylonitrile ensures complete substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : The oxo-cyclopentyl group shows characteristic carbonyl carbon signals at ~210 ppm. Cyanoethyl (-CH2CN) groups exhibit triplet splitting (~2.5–3.5 ppm for CH2 and ~1.8–2.2 ppm for CN-adjacent CH2) in 1H NMR, while nitrile carbons appear at ~115–120 ppm in 13C NMR .
  • IR Spectroscopy : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (cyclopentanone C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Q. What are the key challenges in achieving high purity, and how can impurities be characterized?

  • Methodological Answer : Common impurities include unreacted starting materials, mono-/di-substituted intermediates, and oxidation byproducts. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Pharmacopeial guidelines recommend controlling process-related impurities (e.g., residual acrylonitrile) using limits of quantification (LOQ) <0.1% . For structural elucidation of unknown impurities, LC-MS/MS coupled with NMR is critical.

Advanced Research Questions

Q. How can computational chemistry (DFT, QSPR) predict the reactivity and physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electron density distribution, revealing reactive sites (e.g., electrophilic cyclopentanone carbonyl). Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., LogP, polar surface area) with solubility or bioavailability. For example, the compound’s high nitrile content predicts low aqueous solubility, necessitating co-solvents like DMSO for in vitro assays .

Q. How do structural conformations (e.g., chair vs. boat) of the cyclopentyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, 100 K) reveals the cyclopentyl ring adopts a twisted envelope conformation due to steric strain from tris(2-cyanoethyl) substituents. This distortion increases ring strain, enhancing susceptibility to nucleophilic attack at the carbonyl group. Comparative studies with unsubstituted cyclopentanone show a 3-fold rate increase in aldol condensation reactions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, solvent effects). For example, cytotoxicity in MCF-7 cells (IC50 = 12 µM) but no inhibition in HEK293 may reflect differences in membrane permeability. Standardized protocols (e.g., MTT assays at 48h incubation, 1% DMSO vehicle) and orthogonal assays (e.g., SPR for binding affinity) are critical. Dose-response curves should be validated across ≥3 independent replicates .

Q. How can the compound’s electronic properties be tuned for applications in materials science (e.g., coordination polymers)?

  • Methodological Answer : The nitrile groups act as ligands for transition metals (e.g., Ni(II), Cu(II)). Coordination polymers synthesized via solvothermal methods (e.g., 120°C, DMF/H2O) exhibit tunable porosity. Single-crystal X-ray diffraction confirms octahedral geometry around metal centers, with inter-ligand distances modulated by cyanoethyl chain flexibility .

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